2,5-Diamino-9H-fluoren-9-one
Description
Contextual Significance of Fluorenone and Diamine Architectures in Organic Chemistry
Fluorenone, a polycyclic aromatic ketone with the formula (C₆H₄)₂CO, and its derivatives are crucial building blocks in organic synthesis and materials chemistry. wikipedia.orgresearchgate.net The rigid, planar, and electron-deficient nature of the fluorenone core makes it an excellent component for creating polymers with high thermal stability and specific optoelectronic properties. researchgate.netresearchgate.net Fluorenone-based structures are utilized in a wide range of applications, from medicinal agents and organic dyes to organic light-emitting diodes (OLEDs). researchgate.net The parent compound is a bright fluorescent yellow solid, a property that often extends to its derivatives. wikipedia.org
Diamine architectures are fundamental in polymer chemistry, most notably as monomers for the synthesis of high-performance polyimides. researchgate.netnih.gov The placement and nature of the diamine groups on an aromatic backbone significantly influence the final properties of the polymer, including its solubility, thermal resistance, and mechanical strength. Aromatic diamines are key to producing materials that can withstand extreme conditions, making them invaluable in the aerospace and electronics industries. The combination of a fluorene-based core with diamine functionalities has led to the development of organo-soluble polyimides with exceptional thermal stability and desirable optical properties. nih.gov
Historical Trajectory and Evolution of Academic Interest in Diaminofluorenones
Academic interest in fluorene (B118485) and its derivatives has a long history, driven by their presence in coal tar and their utility as versatile chemical intermediates. nih.gov The initial focus was on the fundamental reactivity and synthesis of the fluorene core. Over time, research evolved towards functionalized fluorenes, with a significant turning point being the exploration of its derivatives for biological and material applications.
The introduction of amino groups to the fluorenone structure, creating diaminofluorenones, marked a significant step forward. Much of the historical and current research has centered on the 2,7-diamino isomer (2,7-Diamino-9H-fluoren-9-one). nih.govottokemi.com This isomer has been investigated for its use in detecting heavy metal ions and as a monomer for synthesizing polymers. ottokemi.com The study of various diaminofluorenone isomers has been propelled by the quest for new materials with tailored properties. For example, the synthesis of Schiff bases from 9-fluorenone (B1672902) and various diamines has been explored for potential antimicrobial and antitumor activities. jocpr.com The evolution of interest reflects a broader trend in organic chemistry: moving from the study of parent compounds to the precise design of functionalized derivatives to meet specific technological needs. While isomers like 2,7- and 4,5-diamino-9H-fluoren-9-one are commercially available and have been studied, the 2,5-isomer remains a less explored, yet potentially valuable, member of this chemical family. sigmaaldrich.comsigmaaldrich.com
Current Research Landscape and Emerging Trends for 2,5-Diamino-9H-fluoren-9-one
The current research landscape for diaminofluorenones is characterized by their application as monomers in high-performance polymers and as functional materials in optoelectronics. The focus is on creating materials with enhanced thermal stability, solubility, and specific electronic properties. For instance, polyimides derived from fluorene-containing diamines exhibit high glass transition temperatures and thermal decomposition temperatures, making them suitable for demanding applications. researchgate.net
While direct research on 2,5-Diamino-9H-fluoren-9-one is limited, emerging trends can be inferred from its precursor, 2,5-dinitro-9H-fluoren-9-one, and related isomers. uni.lu The dinitro precursor is a key intermediate, and its synthesis and reduction to the diamino form are crucial steps. Research into fluorene-based chromophores for nonlinear optical (NLO) applications is a significant trend. nih.gov These materials often employ a donor-π-acceptor architecture, where amino groups act as strong electron donors. The specific positioning of these donors on the fluorene ring system can modulate the molecule's hyperpolarizability. nih.gov
Therefore, emerging trends for 2,5-Diamino-9H-fluoren-9-one likely involve its use as a monomer to create novel polymers. The unique substitution pattern could lead to polymers with different chain packing and morphology compared to those made from the 2,7-isomer, potentially affecting properties like gas permeability or optical transparency. Furthermore, its potential as a fluorescent probe or an NLO material remains an open and promising area of investigation. nih.gov
Rationale for Focused Investigation on 2,5-Diamino-9H-fluoren-9-one
The primary rationale for a focused investigation into 2,5-Diamino-9H-fluoren-9-one lies in its unique molecular structure and the potential for novel properties and applications that differ from its more studied isomers. The positioning of the amino groups at the 2 and 5 positions creates an asymmetric substitution pattern on the fluorenone core. This asymmetry can have profound effects on the molecule's physical and chemical properties:
Polymer Chemistry: In polycondensation reactions, the use of an asymmetric monomer like the 2,5-isomer can disrupt chain packing and reduce crystallinity. This often leads to enhanced solubility of the resulting polymers, a highly desirable trait for processing high-performance materials. nih.gov
Optical Properties: The electronic transitions responsible for color and fluorescence are highly dependent on the positions of electron-donating and withdrawing groups. The 2,5-substitution pattern will create a different charge distribution in the ground and excited states compared to the symmetric 2,7-isomer, likely resulting in unique absorption and emission spectra. nih.gov
Material Science: The distinct symmetry of the 2,5-isomer could lead to different self-assembly behaviors and crystal packing, which are critical for applications in organic electronics and nonlinear optics.
The scarcity of dedicated research on this specific isomer presents a significant opportunity for discovery. A thorough investigation would fill a knowledge gap in the structure-property relationships of diaminofluorenones and could unlock new materials with tailored functionalities for advanced applications.
Data Tables
Table 1: Physicochemical Properties of Fluorenone and Related Compounds This table provides key physicochemical data for the parent compound, fluorenone, and its diamino isomers. Data for the 2,5-isomer is limited due to a lack of extensive characterization in published literature.
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 9H-Fluoren-9-one | 486-25-9 | C₁₃H₈O | 180.21 | Bright yellow solid | 84.0 |
| 2,7-Diamino-9H-fluoren-9-one | 2915-84-6 | C₁₃H₁₀N₂O | 210.24 | Solid | Not widely reported |
| 4,5-Diamino-9H-fluoren-9-one | Not readily available | C₁₃H₁₀N₂O | 210.24 | Not widely reported | Not widely reported |
| 2,5-Diamino-9H-fluoren-9-one | Not readily available | C₁₃H₁₀N₂O | 210.24 | Not widely reported | Not widely reported |
| 2,5-Dinitro-9H-fluoren-9-one | Not readily available | C₁₃H₆N₂O₅ | 270.20 | Not widely reported | Not widely reported |
Source: Data compiled from PubChem and commercial supplier information. wikipedia.orguni.lunih.govsigmaaldrich.com
Properties
Molecular Formula |
C13H10N2O |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,5-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-4-5-8-10(6-7)13(16)9-2-1-3-11(15)12(8)9/h1-6H,14-15H2 |
InChI Key |
KMJYIRRKRBTICH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)N)C(=C1)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,5 Diamino 9h Fluoren 9 One and Precursors
Classical and Contemporary Approaches to the Fluorenone Core Synthesis
The construction of the foundational fluorenone scaffold can be achieved through various synthetic routes, primarily involving the oxidation of fluorene (B118485) or palladium-catalyzed cyclization reactions.
Oxidation Pathways for Fluorene to Fluorenone
The oxidation of fluorene to 9-fluorenone (B1672902) is a fundamental and widely practiced method. A variety of oxidizing agents and reaction conditions have been explored to achieve this transformation efficiently.
Classical methods often employ strong oxidants like chromium trioxide or potassium permanganate (B83412). researchgate.net However, these methods can be harsh and may not be suitable for large-scale, environmentally friendly production. researchgate.net More recent "green" approaches utilize air or oxygen as the oxidant in the presence of a base, such as potassium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF), offering high yields and milder reaction conditions. researchgate.net Another method involves using dimethyl sulfoxide (B87167) (DMSO) as the solvent and oxygen as the oxidant with sodium hydroxide as a catalyst. google.com This process can yield crude fluorenone with high purity, which can be further purified by directional crystallization. google.com
The choice of solvent and catalyst system plays a crucial role in the efficiency of the oxidation. For instance, carrying out the reaction in a suspension of fluorene in an aprotic solvent immiscible with water, like α-methyl naphthalene, with an aqueous alkali metal hydroxide solution and a quaternary salt, has been shown to be an effective process. google.com
Table 1: Comparison of Fluorene Oxidation Methods
| Oxidant System | Solvent | Catalyst | Temperature | Yield | Ref. |
| Air/O₂ | Tetrahydrofuran (THF) | KOH | Ambient | High | researchgate.net |
| O₂ | Dimethyl sulfoxide (DMSO) | NaOH | 25-40 °C | 98.3% | google.com |
| Air/O₂ | α-methyl naphthalene/H₂O | Quaternary Salt/Alkali Metal Hydroxide | Ambient | - | google.com |
| Air | Toluene (B28343) | (PhN+Me₃)SO₄ solution/Alkaline solution | - | 92.2% | google.com |
| Air | Dimethyl sulfoxide (DMSO) | KOH | 56 °C | 92.1% | google.com |
Palladium-Catalyzed Annulation Reactions for Fluorenone Scaffold Construction
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of fluorenones, offering high efficiency and functional group tolerance. organic-chemistry.orgnih.gov These methods typically involve the coupling of readily available starting materials.
One notable strategy is the palladium-catalyzed annulation of 2-haloarenecarboxaldehydes with arynes, generated in situ from silyl (B83357) triflates. nih.gov This method avoids the use of harsh oxidizing agents and strong mineral acids. nih.gov The reaction proceeds through a proposed mechanism involving the oxidative cyclization of Pd(0) with the aryne, followed by oxidative addition of the 2-haloarenecarboxaldehyde and subsequent reductive elimination. nih.gov
Another approach involves the palladium-catalyzed carbonylative cyclization of o-halobiaryls. organic-chemistry.org This reaction proceeds under a carbon monoxide atmosphere and demonstrates good functional group compatibility, providing access to a wide range of substituted fluorenones in high yields. organic-chemistry.org Furthermore, a sequential reaction of 2-bromobenzaldehydes with arylboronic acids, catalyzed by a palladacycle, provides an efficient route to substituted fluorenones through an addition and C-H activation-oxidation sequence. acs.org Nitrile-directed C-H bond activation is another palladium-catalyzed strategy that has been successfully employed for fluorenone synthesis. core.ac.uk
Table 2: Examples of Palladium-Catalyzed Fluorenone Synthesis
| Reactants | Catalyst System | Conditions | Yield | Ref. |
| 2-Iodoarenecarboxaldehyde, 2-(trimethylsilyl)aryl triflate | Pd(dba)₂, P(o-tolyl)₃, CsF | Toluene/MeCN, 110 °C, 12 h | up to 73% | nih.gov |
| o-Halobiaryls | Palladium catalyst | CO atmosphere | Very high | organic-chemistry.org |
| 2-Bromobenzaldehydes, Arylboronic acids | Palladacycle | - | - | acs.org |
| 2-Arylbenzonitrile | Pd(MeCN)₂Cl₂, AgTFA | TFA-DMA, 140 °C, 72 h | up to 90% | core.ac.uk |
Regioselective Introduction of Amino Functionalities at the 2,5-Positions
Once the fluorenone core is established, the next critical step is the regioselective introduction of amino groups at the 2 and 5 positions to yield the target compound, 2,5-Diamino-9H-fluoren-9-one.
Multi-Step Nitration-Reduction Sequences
A common and well-established method for introducing amino groups onto aromatic rings is through a nitration-reduction sequence. This involves the initial nitration of the fluorenone core, followed by the reduction of the nitro groups to amino groups.
The nitration of fluorenone can be controlled to achieve selective bis-nitration, yielding the 2,7-dinitrofluorenone. researchgate.net However, achieving the specific 2,5-dinitro isomer for the synthesis of 2,5-diaminofluorenone can be challenging and may require careful optimization of reaction conditions, including the nitrating agent, acid catalyst, temperature, and reaction time. For instance, modifying the reaction conditions of nitration with nitric acid and sulfuric acid in water can lead to different nitrated products. researchgate.net
Following nitration, the dinitrofluorenone is reduced to the corresponding diamine. A variety of reducing agents can be employed for this transformation, such as hydrazine (B178648) with a catalyst like Raney nickel. researchgate.net Other methods include the use of sodium borohydride (B1222165) in the presence of a catalyst. youtube.com
Directed Amination Strategies
Direct amination strategies offer a more direct route to aromatic amines, potentially avoiding the multi-step nitration-reduction sequence. While specific examples for the direct 2,5-diamination of fluorenone are not extensively detailed in the provided search results, general strategies for directed C-H amination of arenes are being developed. nih.gov These methods often utilize photocatalysis to directly react arenes with alkyl amines, offering a platform for late-stage functionalization. nih.gov Another approach involves a radical-mediated strategy for the β C-H amination of alcohols using a radical relay chaperone, which could potentially be adapted for the functionalization of fluorenone derivatives. nih.gov These emerging techniques hold promise for more efficient and regioselective syntheses of aminated fluorenones in the future.
Optimization of Reaction Parameters and Yield Enhancement for Academic Scale
For academic-scale synthesis, optimizing reaction parameters is crucial for maximizing yields and ensuring the purity of the final product. This involves a systematic investigation of various factors.
In the oxidation of fluorene, parameters such as the concentration of the oxidant, the type and amount of catalyst, reaction temperature, and reaction time significantly influence the outcome. For example, in the air oxidation of fluorene in THF, the amount of KOH used can be optimized to improve the yield. researchgate.net Similarly, in palladium-catalyzed reactions, the choice of ligand, palladium precursor, base, and solvent are critical for achieving high catalytic activity and selectivity. nih.govthieme-connect.com
For the nitration-reduction sequence, careful control of the stoichiometry of the nitrating agent and the reaction temperature is essential to control the degree and regioselectivity of nitration. researchgate.net During the reduction step, the choice of reducing agent and catalyst, as well as the reaction conditions, will impact the yield and purity of the resulting diamine.
Purification techniques also play a vital role in obtaining high-purity 2,5-Diamino-9H-fluoren-9-one. Column chromatography is a common method for purifying intermediates and the final product. nih.govnih.gov Recrystallization can also be an effective method for purifying solid compounds. google.com
By systematically optimizing these parameters, researchers can develop robust and efficient protocols for the academic-scale synthesis of 2,5-Diamino-9H-fluoren-9-one, enabling further investigation of its properties and applications.
Catalyst Systems and Ligand Design for Improved Efficiency
The introduction of amino groups onto the fluorenone skeleton is frequently accomplished through modern catalytic cross-coupling reactions or by the reduction of nitro intermediates. Each approach utilizes distinct catalyst systems designed for high efficiency and selectivity.
A prevalent strategy for forming the crucial C-N bonds is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orglibretexts.org This method's success is profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. Early, first-generation catalysts often employed bulky, electron-rich phosphine ligands. youtube.com Later advancements led to the development of more sophisticated bidentate phosphine ligands, such as bis(diphenylphosphino)naphthalene (BINAP) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), which were found to improve reaction rates and yields, particularly for coupling with primary amines. wikipedia.org These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. wikipedia.org
Another significant method is the Ullmann condensation , a copper-catalyzed reaction that serves as a classic alternative for C-N bond formation. nih.govscispace.com This reaction has been effectively used to synthesize various amino-fluorene analogues by reacting iodofluorene derivatives with amines. nih.govscispace.com
For syntheses that proceed via a nitro-substituted intermediate, the reduction step is critical. The catalytic hydrogenation of dinitro-fluorenone precursors to diamino-fluorenones is commonly achieved using palladium on carbon (Pd/C) as the catalyst in the presence of a hydrogen source like hydrazine hydrate. chemmethod.com This method is generally high-yielding and clean.
Beyond C-N bond formation, catalysts are also central to constructing the fluorenone framework itself. Palladium-catalyzed carbonylative cyclization of o-halobiaryls is an efficient route to substituted fluorenones. organic-chemistry.org Metal-free approaches have also been developed, such as the tert-Butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govbeilstein-journals.org
Table 1: Comparison of Catalytic Systems in Fluorenone and Amino-Fluorenone Synthesis
| Catalytic Method | Catalyst/Ligand System | Precursor Type | Key Transformation | Typical Solvents | Ref. |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ / Phosphine Ligands (e.g., BINAP, dppf) | Dihalo-fluorenone | C-N Cross-Coupling | Toluene, THF, Dioxane | wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Copper salts | Iodo-fluorenone | C-N Cross-Coupling | - | nih.govscispace.com |
| Nitro Group Reduction | Pd/C / Hydrazine Hydrate | Dinitro-fluorenone | NO₂ → NH₂ Reduction | Ethanol (B145695) | chemmethod.com |
| Carbonylative Cyclization | Palladium catalysts | o-Halobiaryls | C-C Bond Formation | - | organic-chemistry.org |
| Oxidative Cyclization | tert-Butyl hydroperoxide (TBHP) | 2-(aminomethyl)biphenyls | C-H/N-H Cyclization | n-Decane | nih.govbeilstein-journals.org |
Solvent Engineering and Temperature Control in High-Yield Syntheses
The selection of solvent and the precise control of reaction temperature are paramount in maximizing the yield and purity of 2,5-Diamino-9H-fluoren-9-one and its precursors. These parameters can dramatically influence reaction kinetics, solubility of reagents, and the suppression of side reactions.
In the synthesis of the dinitro-fluorenone precursor via electrophilic nitration, a mixture of glacial acetic acid and fuming nitric acid is often employed. chemmethod.com The reaction typically requires initial cooling to between 0 and 5°C during the addition of the nitrating agent to control the exothermic reaction and prevent over-nitration. chemmethod.com Subsequently, the temperature may be allowed to rise to ensure the reaction proceeds to completion. chemmethod.com For certain substrates, nitration can be conducted in water at elevated temperatures (e.g., 80°C), which offers a greener alternative. researchgate.net
For the subsequent reduction of the dinitro compound to the target diamine, ethanol is a commonly used solvent. chemmethod.com The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate. chemmethod.com
In catalytic amination reactions like the Buchwald-Hartwig synthesis, aprotic solvents such as toluene, tetrahydrofuran (THF), or dioxane are standard choices. libretexts.org The temperature is usually elevated to drive the reaction, often to the reflux temperature of the chosen solvent. jocpr.com Similarly, the formation of Schiff's bases, a reaction involving the carbonyl group of fluorenone, is performed in solvents like toluene or ethanol at reflux temperatures (80-110°C) to facilitate the removal of water and drive the equilibrium towards the product. jocpr.com
The purification of the final product and intermediates also relies on solvent properties. Recrystallization from suitable solvents is a common final step to achieve high purity. For example, after nitration, the product can be purified by recrystallization. researchgate.net
Table 2: Influence of Solvent and Temperature on Key Synthetic Steps for Fluorenone Derivatives
| Synthetic Step | Reagents | Solvent | Temperature | Effect on Reaction | Ref. |
|---|---|---|---|---|---|
| Electrophilic Nitration | Fluorenone, HNO₃/H₂SO₄ | Water | 80°C | Enables clean mono-nitration in a green solvent. | researchgate.net |
| Electrophilic Nitration | Fluorene, Fuming HNO₃ | Glacial Acetic Acid | 0-5°C initially, then rises to 65°C | Controls exothermicity, prevents side products. | chemmethod.com |
| Nitro Group Reduction | 2,7-Dinitrofluorene, Hydrazine | Ethanol | Reflux | Drives the reduction to completion for high yield. | chemmethod.com |
| Schiff Base Formation | 9-Fluorenone, Amine, p-TSA | Toluene | 110°C (Reflux) | Allows azeotropic removal of water, high conversion. | jocpr.com |
Sustainable and Green Chemistry Initiatives in 2,5-Diamino-9H-fluoren-one Synthesis
In recent years, significant efforts have been directed towards developing more environmentally benign synthetic routes for fluorenone derivatives, aligning with the principles of green chemistry. These initiatives focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
A notable green approach is the aerobic oxidation of 9H-fluorenes to the corresponding 9-fluorenones. rsc.org This method utilizes air as the oxidant in the presence of a base like potassium hydroxide (KOH) in a solvent such as tetrahydrofuran (THF) under ambient conditions. rsc.org This process is highly efficient and avoids the use of toxic and hazardous heavy-metal oxidants like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) that are common in traditional oxidation methods.
Another significant advancement is the use of water as a solvent for the electrophilic nitration and bromination of fluorenone. researchgate.net Researchers have demonstrated that a series of bromo- and nitro-fluorenones can be synthesized chemo- and regioselectively in high yields (90-98%) using water as the sole solvent under mild conditions. researchgate.net This approach dramatically reduces the reliance on volatile and often toxic organic solvents, and simplifies the workup procedure. researchgate.net
Furthermore, the optimization of catalytic processes, such as using lower catalyst loadings in Buchwald-Hartwig aminations, contributes to greener synthesis by reducing metal waste. libretexts.org The development of metal-free synthetic methods, such as the TBHP-promoted oxidative cyclization to form the fluorenone core, also represents a step towards more sustainable chemical manufacturing. nih.gov
Development of Novel Protecting Group Strategies for Amino and Carbonyl Functionalities
In the multi-step synthesis of functionalized molecules like 2,5-Diamino-9H-fluoren-9-one, the selective protection and deprotection of reactive functional groups is essential to prevent unwanted side reactions. libretexts.org Both the amino groups and the carbonyl group of the fluorenone core may require protection depending on the subsequent reaction conditions.
Protection of Amino Groups: The amino groups are nucleophilic and susceptible to oxidation, alkylation, and acylation. libretexts.org Standard protecting groups from peptide chemistry are often employed. These include carbamates such as tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). nih.govresearchgate.net The Boc group is stable to many reaction conditions but is readily removed with acid, while the Fmoc group is notably base-labile. nih.gov
A particularly relevant strategy for fluorene-based compounds is the use of the 9-phenyl-9-fluorenyl (Pf) group. nih.gov This bulky protecting group is highly effective at preventing the epimerization of adjacent chiral centers and has been shown to be more acid-stable than the related trityl group. nih.gov
Protection of the Carbonyl Functionality: The carbonyl group of the fluorenone is electrophilic and can undergo reactions with various nucleophiles. If a planned reaction requires a strong base or nucleophile that could attack the carbonyl, protection is necessary. Common strategies for protecting ketones include their conversion into acetals or ketals (e.g., 1,3-dioxolanes) by reacting them with a diol in the presence of an acid catalyst. organic-chemistry.org These groups are stable to basic and nucleophilic conditions but are easily removed by aqueous acid. organic-chemistry.org
Another strategy is the conversion of the carbonyl group into an oxime by reaction with hydroxylamine. jocpr.com The oxime can then be further functionalized or serves as a stable protecting group that can be removed under specific conditions. Similarly, formation of a hydrazone can protect the carbonyl group. organic-chemistry.org The formation of a Schiff base (imine) can also be considered a temporary modification of the carbonyl group. jocpr.comnih.gov
Table 3: Protecting Group Strategies for Fluorenone Derivatives
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Ref. |
|---|---|---|---|---|---|
| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) | nih.gov |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | nih.govresearchgate.net |
| Amino | 9-Phenyl-9-fluorenyl | Pf | 9-Bromo-9-phenylfluorene | Hydrogenolysis (Pd/C) | nih.gov |
| Carbonyl | Acetal/Ketal | - | Diol, Acid Catalyst | Aqueous Acid | organic-chemistry.org |
| Carbonyl | Oxime | - | Hydroxylamine (NH₂OH) | Hydrolysis | jocpr.com |
Advanced Chemical Reactivity and Derivatization Strategies of 2,5 Diamino 9h Fluoren 9 One
Reactivity Profiling of the Amino Groups
The presence of two primary aromatic amino groups at the C2 and C5 positions of the fluorenone core dictates a rich derivatization chemistry. These groups can undergo simultaneous or sequential reactions, leading to the formation of symmetrical bis-adducts or, under controlled conditions, mono-functionalized intermediates.
Acylation, Amidation, and Sulfonamidation Reactions
The nucleophilic character of the amino groups in 2,5-Diamino-9H-fluoren-9-one allows for straightforward reactions with acylating and sulfonylating agents. Treatment with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding bis-amides. This reaction is a cornerstone for the synthesis of polyamides when the diamine is reacted with diacyl chlorides, yielding high-performance polymers with fluorene (B118485) moieties in the backbone. researchgate.netnih.gov Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium yields stable bis-sulfonamides.
These derivatization reactions significantly modify the electronic properties and solubility of the parent compound. The general schemes for these reactions are presented below.
Table 1: Derivatization Reactions of Amino Groups
| Reaction Type | Reagent | Product Functional Group |
|---|---|---|
| Acylation/Amidation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide (-NH-CO-R) |
| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
Schiff Base Condensation and Imine Formation
The primary amino groups of 2,5-Diamino-9H-fluoren-9-one readily undergo condensation reactions with aldehydes or ketones to form bis-imines, commonly known as Schiff bases. nih.govacs.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. acs.org The reaction of the diamine with two equivalents of an aromatic aldehyde, for instance, results in a conjugated bis-Schiff base. researchgate.net
These bis-imine derivatives are of significant interest due to their extended π-conjugation, which can impart valuable photophysical properties. Furthermore, the C=N double bonds in the resulting Schiff bases can be subsequently reduced to form stable secondary amine linkages. acs.org
Diazotization and Subsequent Transformations (e.g., Coupling, Halogenation)
Both primary amino groups can be converted into diazonium salts (Ar-N₂⁺) upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting bis-diazonium salt is a highly versatile intermediate that can undergo a variety of substitution reactions where dinitrogen gas serves as an excellent leaving group.
Key transformations of the bis-diazonium salt include:
Sandmeyer Reactions : Treatment with copper(I) salts, such as CuCl, CuBr, or CuCN, allows for the replacement of the diazonium groups with -Cl, -Br, and -CN, respectively. This provides a pathway to 2,5-dihalo- and 2,5-dicyano-9H-fluoren-9-one derivatives.
Azo Coupling : The bis-diazonium salt can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic compounds (e.g., phenols, anilines) to form highly colored bis-azo compounds. These products contain two azo bridges (-N=N-) and are investigated as dyes and pigments.
Metal Coordination Chemistry via Amine Ligands
The lone pairs of electrons on the nitrogen atoms of the two amino groups allow 2,5-Diamino-9H-fluoren-9-one to function as a ligand in coordination chemistry. It can act as a bidentate or a bridging ligand, coordinating to metal ions to form metal complexes or coordination polymers. The spatial separation of the amino groups allows the molecule to bridge between two metal centers, facilitating the self-assembly of polymeric networks. The formation of such coordination polymers can lead to materials with interesting electronic, magnetic, or catalytic properties.
Transformations Involving the Fluorenone Carbonyl Group
The carbonyl group at the C9 position is an electrophilic site and a key point for transformations that alter the geometry and electronic structure of the central five-membered ring.
Reduction Reactions to Fluorenols and Fluorenes
The ketone functionality of 2,5-Diamino-9H-fluoren-9-one can be selectively reduced to afford different products depending on the reaction conditions.
Reduction to Fluorenol : Mild reducing agents, most notably sodium borohydride (B1222165) (NaBH₄), will reduce the ketone to a secondary alcohol, yielding 2,5-Diamino-9H-fluoren-9-ol. This reaction is typically fast and efficient.
Reduction to Fluorene : Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (-CH₂-) to form 2,5-Diamino-9H-fluorene requires more forceful conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated HCl). oup.comacs.orgwikipedia.orgwikipedia.org The choice of method depends on the stability of the rest of the molecule to strongly basic or acidic conditions. The Wolff-Kishner reduction is generally preferred for substrates that are sensitive to strong acid. acs.orgwikipedia.org
Table 2: Reduction Products of the Carbonyl Group
| Reaction | Typical Reagents | Product |
|---|---|---|
| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | 2,5-Diamino-9H-fluoren-9-ol |
| Ketone to Methylene (Wolff-Kishner) | Hydrazine (N₂H₄), KOH | 2,5-Diamino-9H-fluorene |
| Ketone to Methylene (Clemmensen) | Zinc Amalgam (Zn(Hg)), HCl | 2,5-Diamino-9H-fluorene |
Nucleophilic Addition and Knoevenagel Condensation Reactions
The carbonyl group at the C9 position of the fluorenone ring is a key site for nucleophilic attack. This reactivity is central to various synthetic transformations, including the Knoevenagel condensation, which is a modification of the aldol condensation.
The Knoevenagel condensation involves the reaction of the carbonyl group with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. ambeed.com The reaction proceeds through a nucleophilic addition to the carbonyl, followed by a dehydration step to yield a C9-ylidene derivative. For diaminofluorenones, this reaction provides a powerful method for extending the π-conjugated system, which is highly desirable for creating materials with specific optoelectronic properties.
While specific examples for 2,7-Diamino-9H-fluoren-9-one are not extensively documented in readily available literature, the general reactivity of fluorenone derivatives in this reaction is well-established. For instance, fluorenone itself reacts with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine or sodium ethoxide. The presence of the two electron-donating amino groups in the 2,7-positions would be expected to increase the electron density of the aromatic system, which could potentially modulate the reactivity of the C9-carbonyl group towards nucleophiles.
Table 1: Knoevenagel Condensation of Fluorenone Derivatives with Active Methylene Compounds
| Fluorenone Derivative | Active Methylene Compound | Catalyst | Product Type |
|---|---|---|---|
| 9H-Fluoren-9-one | Malononitrile | Piperidine | 2-(9H-Fluoren-9-ylidene)malononitrile |
| 9H-Fluoren-9-one | Thiobarbituric Acid | Piperidine | C9-ylidene thiobarbituric acid adduct |
This table presents generalized Knoevenagel reactions involving the fluorenone core and other carbonyls to illustrate the reaction type, as specific data for the 2,7-diamino isomer is limited.
Electrophilic and Nucleophilic Aromatic Substitution on the Fluorenone Ring System
The fluorenone ring system in 2,7-Diamino-9H-fluoren-9-one is subject to both electrophilic and nucleophilic aromatic substitution, with the outcome dictated by the competing electronic effects of the substituents.
Electrophilic Aromatic Substitution (EAS): The two amino groups (-NH₂) at the C2 and C7 positions are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic rings through resonance. Conversely, the carbonyl group (-C=O) at C9 is a deactivating, meta-directing group, withdrawing electron density from the rings.
In the case of 2,7-Diamino-9H-fluoren-9-one, the activating effect of the amino groups dominates, making the ring system highly reactive towards electrophiles. Substitution is predicted to occur at the positions ortho and para to the amino groups. The available positions are C1, C3, C6, and C8. Therefore, reactions such as nitration, halogenation, or sulfonation would be expected to yield tetra-substituted derivatives under appropriate conditions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for this electron-rich system. SNAr reactions typically require an aromatic ring that is rendered electron-deficient by potent electron-withdrawing groups and contains a good leaving group (like a halide). While the carbonyl group is electron-withdrawing, the strong electron-donating nature of the two amino groups makes the fluorenone core of 2,7-Diamino-9H-fluoren-9-one generally resistant to nucleophilic attack on the ring itself. SNAr would become a more viable pathway if the amino groups were first converted into electron-withdrawing groups or if additional powerful withdrawing groups were present on the aromatic rings.
Annulation and Heterocyclic Ring Formation Utilizing 2,7-Diamino-9H-fluoren-9-one as Building Block
The carbonyl and amino functionalities of 2,7-Diamino-9H-fluoren-9-one make it a versatile building block for the synthesis of larger, fused-ring systems and heterocycles.
Reactions at the Carbonyl Group: The C9-carbonyl group can serve as an anchor point for building new rings. One common strategy involves condensation with binucleophilic reagents. For example, reacting fluorenone with thiosemicarbazide yields a thiosemicarbazone, which can then undergo cyclization with α-halocarbonyl compounds (Hantzsch reaction) to form fused thiazole derivatives. This demonstrates a pathway to synthesize complex fluorenyl-hydrazonothiazole structures. Similarly, condensation with hydroxylamine produces the corresponding oxime, which can be further derivatized.
Reactions Involving the Amino Groups: The amino groups can participate in reactions that lead to the formation of nitrogen-containing heterocycles fused to the fluorenone backbone. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrazine or other diazine rings, a common strategy in the synthesis of heterocyclic systems.
Table 2: Examples of Heterocyclic Ring Formation from Fluorenone Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Heterocycle |
|---|---|---|---|
| Fluorenone | Thiosemicarbazide | Condensation | 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide |
| Fluorenone Thiosemicarbazone | α-Haloketone | Hantzsch Reaction | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole |
Strategies for Polymerization and Oligomerization via Amine Reactivity
The presence of two primary amine functionalities makes 2,7-Diamino-9H-fluoren-9-one a valuable diamine monomer for step-growth polymerization. The resulting polymers often possess high thermal stability, good mechanical properties, and interesting optical characteristics due to the rigid and conjugated fluorene core.
The most prominent application of fluorene-containing diamines is in the synthesis of polyimides. The polymerization proceeds via a two-step process. First, the diamine monomer reacts with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA, or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide, typically through thermal or chemical imidization, which involves the elimination of water to form the stable five-membered imide rings.
The properties of the resulting polyimide can be tailored by the choice of the dianhydride co-monomer. The rigid fluorene unit in the polymer backbone generally imparts:
High Glass Transition Temperature (Tg): Due to restricted chain rotation.
Excellent Thermal Stability: The aromatic and imide structures are resistant to thermal degradation.
Good Solubility: The bulky, cardo-type structure of the fluorene unit can disrupt chain packing, improving solubility in organic solvents compared to more linear polyimides.
Desirable Optical Properties: Fluorene-containing polymers are often used in optical applications due to their potential for high refractive indices and good optical transparency.
Another strategy involves the synthesis of aromatic polyamides by reacting the diamine with dicarboxylic acids or their derivatives. These polymers also benefit from the incorporation of the rigid fluorene moiety, leading to materials with high thermal stability and mechanical strength.
Table 3: Polymerization of Fluorene-Based Diamines
| Diamine Monomer | Co-monomer | Polymer Type | Key Properties of Polymer |
|---|---|---|---|
| 9,9-bis(4-aminophenyl)fluorene | Aromatic Dianhydrides | Polyimide | High Tg (>300 °C), good thermal stability (>500 °C), good solubility. |
| Fluorene-containing diamines | Aromatic Dianhydrides | Polyimide | High optical transparency, low optical retardation, high Tg (>400 °C). |
In Depth Structural Characterization and Spectroscopic Analysis of 2,5 Diamino 9h Fluoren 9 One and Its Derivatives
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Solvatochromism and Acidochromism Studies
The photophysical behavior of fluorenone derivatives is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The parent 9-fluorenone (B1672902), for instance, exhibits notable changes in its absorption and emission spectra with varying solvent polarity. In nonpolar solvents, the lowest singlet excited state (S1) is characterized by an n-π* transition. nycu.edu.tw However, in polar solvents, the π-π* character of the S1 state becomes more dominant. nycu.edu.tw This shift in the nature of the excited state leads to observable changes in the spectroscopic output. For example, the fluorescence emission of 9-fluorenone shows a bathochromic (red) shift as the solvent polarity increases, moving from cyclohexane (B81311) to acetonitrile (B52724) and ethanol (B145695).
The introduction of amino groups, which are strong electron-donating groups, is anticipated to enhance the intramolecular charge transfer (ICT) character of the molecule. This enhanced ICT is expected to make the solvatochromic shifts even more pronounced in 2,5-Diamino-9H-fluoren-9-one compared to the parent compound. While specific studies on the solvatochromism of 2,5-Diamino-9H-fluoren-9-one are not extensively detailed in the reviewed literature, related amino-fluorenone derivatives have been shown to exhibit significant solvent-dependent fluorescence. For instance, some 3-aminofluorenone derivatives are known to have their emission strongly quenched by hydrogen-bonding interactions with solvents. nih.gov The investigation of solvatochromism in different solvents provides valuable insights into the nature of the excited state and the change in dipole moment upon excitation.
Quantum Yield and Lifetime Measurements
The fluorescence quantum yield (ΦF) and lifetime (τ) are critical parameters for characterizing the efficiency and dynamics of the excited state of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process against competing non-radiative decay pathways such as internal conversion and intersystem crossing. nih.gov The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. nih.gov
For the parent 9-fluorenone, the quantum yield is notably low in non-polar solvents due to efficient intersystem crossing to the triplet state, with a triplet quantum yield approaching 100%. nycu.edu.tw In polar solvents like acetonitrile, the fluorescence quantum yield of 9-fluorenone increases as the rate of intersystem crossing is reduced. nycu.edu.twresearchgate.net The introduction of substituents on the fluorenone ring has a profound impact on these properties. For example, methoxy (B1213986) substitution at the 2, 4, 5, and 7 positions has been found to significantly diminish the fluorescence quantum yield. researchgate.net In contrast, some amino-substituted fluorenone derivatives have been reported to exhibit enhanced quantum yields. nih.gov For instance, fluorenone-based sensors derived from an amino-substituted intermediate have reported quantum yields of 0.58 and 0.55. acs.orgnih.gov
Fluorescence lifetime measurements for 9-fluorenone also show strong solvent dependency, with a lifetime of 110 ps in hexane, which increases to 16 ns in acetonitrile. nycu.edu.tw The lifetime of a fluorophore is an intrinsic property that is generally independent of the fluorophore concentration and excitation wavelength. nih.gov For 2,5-Diamino-9H-fluoren-9-one and its derivatives, it is expected that the quantum yield and lifetime would be highly sensitive to the solvent environment and the nature of any further substitutions on the aromatic core. However, specific quantitative values for the 2,5-diamino isomer are not available in the cited literature.
Theoretical and Computational Chemistry Studies on 2,5 Diamino 9h Fluoren 9 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electron distribution, molecular orbital energies, and the prediction of various spectroscopic and chemical properties.
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state electronic structure of medium-sized organic molecules like 2,5-Diamino-9H-fluoren-9-one. In a DFT calculation, the fundamental variable is the electron density, from which all electronic properties of the system can be derived.
A DFT study of 2,5-Diamino-9H-fluoren-9-one would typically begin with geometry optimization, where the molecule's three-dimensional structure is adjusted to find the lowest energy conformation. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles. For this molecule, key parameters of interest would include the C=O bond length of the ketone group and the C-N bond lengths of the amino groups, as these are indicative of the electronic delocalization within the molecule. The planarity of the fluorene (B118485) backbone would also be a significant output.
Following optimization, a wealth of electronic properties can be calculated. The distribution of electron density would reveal the electron-rich and electron-deficient regions of the molecule. It is expected that the amino groups would increase the electron density on the fluorene ring system, particularly at the ortho and para positions relative to the amino substituents, while the carbonyl group would act as an electron-withdrawing group. This push-pull electronic character is a key feature that influences the molecule's properties.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction
To understand how 2,5-Diamino-9H-fluoren-9-one interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states, which are crucial for predicting spectroscopic properties like UV-Vis absorption spectra.
A TD-DFT calculation on 2,5-Diamino-9H-fluoren-9-one would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help to assign the electronic transitions observed in an experimental spectrum. For instance, the calculations would likely show transitions involving the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals, such as π-π* and n-π* transitions. The amino groups are expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent 9-fluorenone (B1672902) molecule due to the extension of the conjugated system and the electron-donating nature of the amino groups.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
An FMO analysis of 2,5-Diamino-9H-fluoren-9-one would provide the energies of the HOMO and LUMO and visualize their spatial distribution. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited. For 2,5-Diamino-9H-fluoren-9-one, the amino groups are expected to raise the energy of the HOMO, while the carbonyl group lowers the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted 9-fluorenone.
Table 1: Hypothetical Frontier Molecular Orbital Data for 2,5-Diamino-9H-fluoren-9-one
| Parameter | Predicted Value | Significance |
| HOMO Energy | Higher than 9-fluorenone | Increased electron-donating ability |
| LUMO Energy | Lower than 9-fluorenone | Increased electron-accepting ability |
| HOMO-LUMO Gap | Smaller than 9-fluorenone | Increased reactivity and potential for color |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a system of molecules over time. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a group of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and the dynamics of molecular processes. researchgate.netrsc.org
For 2,5-Diamino-9H-fluoren-9-one, an MD simulation could be used to explore its conformational landscape, particularly the rotation of the amino groups. More importantly, MD simulations can model how molecules of 2,5-Diamino-9H-fluoren-9-one interact with each other in the solid state or in solution. These simulations can reveal information about hydrogen bonding between the amino groups and the carbonyl group of neighboring molecules, as well as π-π stacking interactions between the aromatic fluorene cores. Such interactions are crucial in determining the bulk properties of the material, such as its crystal packing and solubility.
Prediction of Spectroscopic Signatures and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model and provide a more detailed interpretation of the experimental spectra. researchgate.net
For 2,5-Diamino-9H-fluoren-9-one, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with an experimental IR or Raman spectrum to help assign the observed peaks to specific molecular vibrations, such as the C=O stretch, N-H stretches, and various aromatic C-H and C-C vibrations.
As mentioned earlier, TD-DFT can predict the UV-Vis spectrum. nih.gov By comparing the calculated spectrum with the experimental one, one can confirm the nature of the electronic transitions responsible for the observed color of the compound. Furthermore, NMR chemical shifts can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data to aid in the structural elucidation of the molecule. researchgate.net
Reaction Mechanism Elucidation and Transition State Calculations
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For 2,5-Diamino-9H-fluoren-9-one, computational methods could be used to study various reactions it might undergo. For example, the mechanism of its synthesis could be investigated, or its reactivity towards electrophiles or nucleophiles could be explored. Transition state calculations would be essential in these studies to determine the most likely reaction pathways. For instance, in an electrophilic aromatic substitution reaction, calculations could predict whether substitution is more likely to occur at the positions activated by the amino groups.
In Silico Screening and Design Principles for Derivative Properties
In silico screening and the rational design of novel molecules are cornerstones of modern materials science and drug discovery. For 2,5-Diamino-9H-fluoren-9-one, computational approaches allow for the rapid evaluation of a vast chemical space of potential derivatives, saving significant time and resources compared to experimental synthesis and characterization. This process typically involves creating a virtual library of derivatives and then using computational methods to predict their properties, thereby identifying promising candidates for specific applications.
A common strategy involves the substitution at the C-2 and C-7 positions of the fluorene core, which has been shown to influence the π-conjugation of the molecules. mdpi.com For 2,5-Diamino-9H-fluoren-9-one, further functionalization on the amino groups or the aromatic backbone can be explored. The goal is often to tune the HOMO-LUMO energy gap, which is a critical parameter for electronic applications. A smaller energy gap generally leads to a red-shift in the absorption spectra and can enhance charge transport properties. indexcopernicus.comnih.gov
For instance, a hypothetical in silico screening study could involve the introduction of various electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -NO₂, -CN, Halogens) groups at different positions on the 2,5-Diamino-9H-fluoren-9-one scaffold. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would then be performed to optimize the geometry of each derivative and calculate its electronic properties. worldscientific.comresearchgate.net
Table 1: Hypothetical In Silico Screening Data for 2,5-Diamino-9H-fluoren-9-one Derivatives
| Derivative | Substituent Group | Position | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| Parent | -NH₂ | 2, 5 | -5.10 | -2.50 | 2.60 | 3.5 |
| D1 | -NO₂ | 7 | -5.45 | -2.95 | 2.50 | 5.8 |
| D2 | -OCH₃ | 7 | -4.95 | -2.40 | 2.55 | 3.9 |
| D3 | -CN | 4 | -5.30 | -2.80 | 2.50 | 6.2 |
| D4 | -F | 7 | -5.25 | -2.70 | 2.55 | 4.5 |
| D5 | -CH₃ | on -NH₂ (N-methyl) | 2, 5 | -5.05 | -2.45 | 2.60 |
This table is for illustrative purposes and the values are hypothetical.
From such a screening, several design principles can be extracted:
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like -NO₂ and -CN tends to lower both the HOMO and LUMO energy levels and can lead to a reduction in the energy gap. This is a common strategy for designing materials with enhanced electron-accepting capabilities.
Electron-Donating Groups (EDGs): Conversely, EDGs like -OCH₃ typically raise the HOMO level more significantly than the LUMO level, which can also modulate the energy gap and enhance the electron-donating nature of the molecule.
Positional Isomerism: The position of the substituent has a profound impact. Substitution on the fluorenone ring system versus the amino groups will lead to different electronic perturbations.
By analyzing these trends, it becomes possible to rationally design derivatives of 2,5-Diamino-9H-fluoren-9-one with specific, targeted properties, whether for use as emitters in OLEDs, as components in photovoltaic devices, or as fluorescent probes.
Applications of 2,5 Diamino 9h Fluoren 9 One in Advanced Materials Research
Monomeric Building Block for Functional Polymer Synthesis
There is no specific information in the reviewed literature regarding the use of 2,5-Diamino-9H-fluoren-9-one as a monomer.
Components in Optoelectronic Materials Development
No optoelectronic applications specifically involving 2,5-Diamino-9H-fluoren-9-one are described in the available literature.
Applications of 2,5 Diamino 9h Fluoren 9 One in Analytical Chemistry and Sensor Technologies Research
Design and Synthesis of Chemo- and Fluorosensors for Specific Analytes
The rational design of chemosensors based on the fluorenone framework is a significant area of research. A common synthetic strategy involves a multi-step process starting with the fluorenone core, which is functionalized to create an amino-substituted intermediate. nih.gov For instance, a general route includes the nitration of the fluorenone ring, followed by a reduction to yield a diaminofluorenone precursor. nih.gov This precursor, such as 2,5-Diamino-9H-fluoren-9-one, can then be reacted with various aldehydes to form Schiff base derivatives. nih.govnih.gov This approach allows for the introduction of specific analyte-binding sites (receptors) onto the fluorescent fluorenone core (fluorophore). nih.gov
The design of these sensors often employs a Donor-Acceptor (D-A) architecture, where electron-donating groups are linked to the electron-accepting fluorenone core. nih.govacs.org This structure is fundamental to enabling the sensing mechanisms that produce a detectable signal. nih.gov
Mechanisms of Sensing: Chemodosimeters, Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT)
The signaling mechanisms of fluorenone-based sensors are rooted in key photophysical processes that are modulated by the presence of a target analyte.
Chemodosimeters: This sensing approach involves an irreversible chemical reaction between the sensor molecule and the analyte. acs.org This reaction causes a permanent change in the sensor's properties, such as its fluorescence or color, providing a clear signal of the analyte's presence.
Photoinduced Electron Transfer (PET): PET is a primary mechanism for "turn-on" or "turn-off" fluorescent sensors. montclair.edu These sensors are typically designed with a three-part structure: a fluorophore (the fluorenone core), a receptor (the analyte binding site), and a spacer linking them. nih.gov In the "off" state, an electron transfer occurs from the receptor to the excited fluorophore, quenching its fluorescence. nih.govrsc.org When the receptor binds to a target analyte, its electronic properties are altered, which inhibits the PET process and restores, or "turns on," the fluorescence. montclair.eduwikipedia.org
Intramolecular Charge Transfer (ICT): In sensor molecules with a D-A structure, excitation by light can cause an electron to move from the donor to the acceptor part of the molecule. nih.govrsc.org This ICT process often results in a low-fluorescence state. acs.orgresearchgate.net The binding of an analyte to the receptor can disrupt this charge transfer, for example, by altering the electron density of the donor or acceptor. nih.gov This disruption restricts the ICT process, causing an enhancement in fluorescence emission and often a color change. nih.govacs.org
| Mechanism | Description | Typical Signal Output |
|---|---|---|
| Chemodosimeter | Involves an irreversible chemical reaction between the sensor and the analyte. acs.org | Permanent change in fluorescence or color. |
| Photoinduced Electron Transfer (PET) | An electron transfer from a receptor to the excited fluorophore quenches fluorescence. Analyte binding inhibits this process. montclair.edunih.gov | Fluorescence "turn-on" or "turn-off." |
| Intramolecular Charge Transfer (ICT) | Light-induced electron transfer from a donor to an acceptor part of the molecule. Analyte binding disrupts this transfer. nih.govnih.gov | Fluorescence enhancement and/or color change. |
Selectivity and Sensitivity Enhancement Strategies
To improve the performance of fluorenone-based sensors, researchers employ several strategies to boost their selectivity for a specific analyte and enhance the sensitivity of the response.
Structural Rigidity: Introducing features that increase the rigidity of the sensor molecule upon analyte binding can lead to significant fluorescence enhancement. For example, the inhibition of C=N bond isomerization in Schiff base sensors provides structural rigidity that enhances the emission response. acs.orgresearchgate.net
Receptor Site Modification: The choice of functional groups that act as the binding site is critical. Incorporating moieties like hydroxyl groups or thiourea units can create specific hydrogen bonding interactions with target anions. acs.orgnih.gov
Formation of Binding Cavities: Designing sensors that can form a "pseudocavity" allows for the encapsulation of specific analytes. acs.orgresearchgate.net This steric constraint enhances selectivity, particularly for ions with a suitable size and shape to fit within the cavity. researchgate.net
Displacement Strategy: In this approach, a sensor is pre-complexed with a species (e.g., a metal ion) that quenches its fluorescence. The target analyte, having a stronger affinity for the complexing species, displaces it and restores the sensor's fluorescence. acs.org
Chromogenic and Fluorogenic Reagents in Chemical and Biochemical Analysis
Derivatives of the fluorenone core serve as effective chromogenic (color-changing) and fluorogenic (fluorescence-changing) reagents. The inherent D-A character of many fluorenone-based sensors means that interaction with an analyte not only alters fluorescence but can also cause a significant shift in the molecule's absorption of visible light. nih.gov This results in a color change that can be detected by the naked eye, making them useful for qualitative screening applications. nih.gov
As fluorogenic reagents, these compounds can be designed to signal the presence of an analyte through fluorescence quenching ("turn-off") or, more advantageously, fluorescence enhancement ("turn-on"). nih.gov Turn-on sensors are often preferred as they minimize the risk of false positives that can occur with quenching-based systems. acs.org
Electrochemical Sensor Development and Electrode Modification
The electrochemical properties of fluorenone derivatives make them suitable for applications beyond optical sensing. rsc.org They have been investigated as components in electrochemical sensors, where they are used to modify electrode surfaces. researchgate.net
Probes for Environmental Monitoring and Remediation Research
The high sensitivity and selectivity of sensors derived from fluorenone make them promising tools for environmental monitoring. Research has demonstrated their ability to detect harmful substances in environmental samples. researchgate.netnih.gov
For instance, fluorenone-based optical sensors have been successfully used to determine the concentration of iodide ions in real water samples. nih.gov In the realm of electrochemical sensing, an electrode modified with a fluorenone-RGO composite has been used for the reliable detection of chlorpyrifos pesticide in soil samples, showcasing a practical application in agricultural and environmental analysis. researchgate.net The development of such sensors provides a pathway for the rapid and on-site detection of environmental pollutants. acs.org
| Analyte | Sample Matrix | Sensing Type |
|---|---|---|
| Iodide (I⁻) | Water, Food, Blood Serum nih.gov | Optical (Fluorescence/Colorimetric) |
| Chlorpyrifos (Pesticide) | Soil, Vegetables researchgate.net | Electrochemical |
| Heavy Metal Ions (e.g., Copper, Mercury) | Environmental Samples ottokemi.com | Not specified |
Research in Bioanalytical and Enzyme Assay Systems
In the field of bioanalysis, fluorenone-based sensor research focuses on the detection of specific ions or molecules in biological matrices for non-clinical research purposes. An example is the use of these sensors for the quantification of iodide in blood serum. nih.gov This application demonstrates the ability of the sensor to operate in a complex biological medium and selectively detect a non-biological target.
The principles of fluorogenic assays can also be applied to enzyme systems. While not specific to fluorenone, the methodology involves designing a substrate that, upon enzymatic reaction, releases a fluorescent product. This allows for the continuous monitoring of enzyme activity. Such assay methodologies are crucial in biochemical research for understanding enzyme kinetics and screening for inhibitors, falling within the scope of non-clinical bioanalytical systems. nih.gov
Future Directions and Advanced Research Frontiers for 2,5 Diamino 9h Fluoren 9 One
Exploration of Unconventional Synthetic Pathways and Reaction Catalysis
Future research into 2,5-Diamino-9H-fluoren-9-one will necessitate a departure from traditional synthetic methods towards more efficient, sustainable, and versatile strategies. The exploration of unconventional pathways is critical for accessing novel derivatives and scaling up production for material applications.
Key research thrusts will likely focus on advanced catalytic systems. Palladium-catalyzed reactions, for instance, have proven effective for constructing the fluorenone skeleton. organic-chemistry.org Future work could adapt these methods, such as the carbonylative coupling of aryl halides and arylboronic acids or the cyclocarbonylation of o-halobiaryls, to directly synthesize the diamino-substituted variant. organic-chemistry.org A significant advancement would be the development of catalysts that are not only efficient but also cost-effective and environmentally benign. An example of a greener approach is the aerobic oxidation of the corresponding fluorene (B118485) precursor using simple bases like potassium hydroxide (B78521) (KOH) in solvents like tetrahydrofuran (B95107) (THF), a method that has shown high yields for various substituted fluorenones. researchgate.netrsc.org
Another promising frontier is the development of one-pot, multi-component reactions. Domino reactions, such as the five-component cascade used to synthesize complex heterocyclic systems incorporating a fluorenylidene moiety, offer a blueprint for creating structurally complex derivatives of 2,5-Diamino-9H-fluoren-9-one with high atom economy. rsc.org These methods reduce waste by minimizing intermediate purification steps and solvent usage. Furthermore, innovative reaction technologies, such as the use of microbubble generators to enhance gas-liquid reactions in oxidation processes, could dramatically increase reaction rates and yields, making the synthesis more suitable for industrial-scale production. google.com
| Catalyst/Method | Precursors | Key Advantage | Reference |
| Palladium (Pd) | Aryl halides, Arylboronic acids, CO | High efficiency and functional group compatibility for fluorenone core synthesis. | organic-chemistry.org |
| Potassium Hydroxide (KOH) | Substituted 9H-fluorenes, Air (O2) | Green, high-yield aerobic oxidation under mild conditions. | researchgate.netrsc.org |
| Acetic Acid | Cyanoacetohydrazide, 9-fluorenone (B1672902), Aldehydes, etc. | Enables five-component domino reactions for complex molecule synthesis. | rsc.org |
| Microbubble Generator | Industrial fluorene, O2, NaOH | Enhances reaction speed and yield for oxidation processes. | google.com |
Integration into Advanced Smart Materials and Responsive Systems
The inherent electronic properties of 2,5-Diamino-9H-fluoren-9-one—a potent donor-acceptor structure—make it an exceptional candidate for a new generation of smart materials and responsive systems. The fluorenone scaffold is already recognized for its utility in organic electronics due to its tunable photophysical properties and stability.
Future research will likely focus on incorporating the 2,5-diamino derivative into advanced polymers. Polyfluorenes containing fluorenone units have demonstrated intramolecular charge transfer (ICT) interactions, a property that is crucial for applications in organic light-emitting diodes (OLEDs) and sensors. researchgate.net The amino groups on the 2,5-Diamino-9H-fluoren-9-one scaffold would enhance these ICT characteristics, potentially leading to materials with superior electroluminescent properties.
Furthermore, the compound could serve as a key building block for responsive materials that react to external stimuli. For example, fluorene-based systems have been investigated for two-photon absorption, a nonlinear optical property essential for high-resolution 3D bioimaging and photodynamic therapy. nih.gov Derivatives of 2,5-Diamino-9H-fluoren-9-one could be designed as probes that "turn on" their fluorescence in specific biological environments. Another avenue involves creating polymer networks for chemical storage; for instance, fluorenone-fluorenol systems have been explored for reversible hydrogen capture, suggesting that materials based on the diamino-fluorenone scaffold could be designed for gas storage or separation applications.
| Application Area | Material Type | Functionality | Reference |
| Organic Electronics | Conjugated Polymers (OLEDs) | Intramolecular Charge Transfer (ICT), Electroluminescence | researchgate.net |
| Photovoltaics | Self-Assembled Monolayers | Electron Transporting Layers | |
| Bioimaging | Fluorescent Probes | Two-Photon Absorption | nih.gov |
| Chemical Storage | Polymer Networks | Reversible Hydrogen Capture-Release |
Interdisciplinary Research with Nanoscience and Advanced Manufacturing
The convergence of materials chemistry with nanoscience and advanced manufacturing opens up transformative possibilities for 2,5-Diamino-9H-fluoren-9-one. Interdisciplinary research is key to harnessing its full potential at the nanoscale.
A significant area of exploration is the creation of hybrid nanomaterials. Research has already shown that combining fluorene derivatives with inorganic nanoparticles, such as iron oxide, can enhance their properties, leading to potent antimicrobial and antibiofilm agents. nih.gov Future studies could explore the functionalization of nanoparticles (e.g., gold, quantum dots) with 2,5-Diamino-9H-fluoren-9-one to create novel theranostic agents for simultaneous medical imaging and therapy.
In the realm of electronics, the molecule is a candidate for creating ultra-thin functional layers. Fluorenone-based molecules have been investigated for use in self-assembled monolayers (SAMs) that act as efficient electron-transporting layers in photovoltaic devices like perovskite solar cells. The specific orientation and electronic structure of 2,5-Diamino-9H-fluoren-9-one could be leveraged to design more efficient and stable interfaces in next-generation solar cells and nanoelectronic devices.
Advanced manufacturing techniques will be crucial to realize these applications. Electrochemical methods, for example, can be used to modify polymer films post-synthesis, allowing for precise tuning of their electronic properties. researchgate.net Similarly, techniques for automated, nanoscale synthesis will enable the rapid prototyping and fabrication of devices incorporating these specialized molecules. nih.gov
Development of High-Throughput Synthesis and Screening Methodologies
To accelerate the discovery of new applications for 2,5-Diamino-9H-fluoren-9-one, a shift from traditional, low-throughput research to automated, high-throughput methodologies is essential. This paradigm shift can rapidly generate and test vast libraries of derivative compounds, identifying lead candidates for specific functions in a fraction of the time. nih.gov
Future research should focus on implementing miniaturized and automated synthesis platforms. Technologies like acoustic dispensing can be used to perform chemical reactions on a nanomole scale in high-density formats, such as 1536-well plates. nih.gov By using 2,5-Diamino-9H-fluoren-9-one as a core scaffold, researchers could rapidly synthesize thousands of derivatives by varying substituents on the amino groups or other positions of the fluorenone ring.
This "on-the-fly" synthesis can be directly coupled with high-throughput screening (HTS) assays. For instance, the newly synthesized libraries can be screened in-situ for biological activity using techniques like differential scanning fluorimetry (DSF), which measures a compound's ability to bind and stabilize a target protein. nih.gov For materials applications, optical properties like fluorescence or nonlinear absorption could be rapidly screened across the entire library. Hits from these initial screens can then be validated using more sensitive, lower-throughput methods like microscale thermophoresis (MST). nih.gov This integrated approach dramatically reduces the time, cost, and waste associated with early-stage discovery, paving the way for the rapid identification of novel drugs, sensors, and electronic materials.
| Technology/Method | Purpose | Key Advantage | Reference |
| Acoustic Dispensing | Nanomole-scale, automated synthesis in high-density plates. | Miniaturization, speed, reduced waste. | nih.gov |
| Differential Scanning Fluorimetry (DSF) | High-throughput screening of compound-protein binding. | Rapidly identifies potential biological "hits". | nih.gov |
| Microscale Thermophoresis (MST) | Cross-validation of binding affinity for hit compounds. | High sensitivity and low sample consumption. | nih.gov |
Fundamental Studies on Structure-Property Relationships for Predictive Design
A deep, fundamental understanding of how the molecular structure of 2,5-Diamino-9H-fluoren-9-one dictates its macroscopic properties is paramount for the predictive design of new functional materials. Future research must systematically investigate these structure-property relationships to build computational models that can forecast the characteristics of novel, yet-to-be-synthesized derivatives.
The compound is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system, where the amino groups (donors) push electron density through the fluorene π-system to the ketone group (acceptor). Studies on analogous fluorene-based chromophores have shown that modulating this D-π-A character—by changing the strength of the donor or acceptor groups—can significantly enhance key properties like nonlinear optical hyperpolarizability. nih.gov A systematic study of 2,5-Diamino-9H-fluoren-9-one derivatives, where substituents on the amino groups are varied, would provide crucial data on how to tune its optical and electronic properties. researchgate.net
This experimental data is vital for developing and validating computational models. By correlating observed properties (e.g., absorption/emission spectra, redox potentials, charge mobility) with calculated molecular parameters (e.g., HOMO/LUMO energy levels, dipole moments), researchers can create predictive models. These models would allow for the in-silico design of new molecules with optimized properties for a specific application, such as a chromophore with a precise absorption wavelength for an organic solar cell or a molecule with a desired energy level for an OLED. researchgate.net This synergy between experimental synthesis, characterization, and computational chemistry will enable a more rational and efficient approach to materials discovery, moving beyond trial-and-error experimentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
